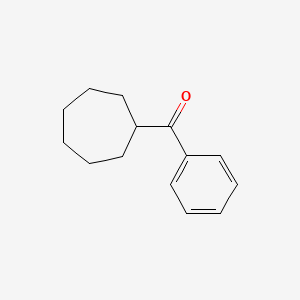

Cycloheptyl(phenyl)methanone

Description

Contextualization of Cycloheptyl(phenyl)methanone as a Ketone Substrate

As a ketone, this compound exhibits the characteristic reactivity of the carbonyl group. The presence of the bulky cycloheptyl group and the phenyl ring influences its chemical behavior, particularly in nucleophilic addition reactions. solubilityofthings.com The compound's structure, with both a cycloalkyl and an aryl group directly attached to the carbonyl carbon, provides a platform for studying the electronic and steric effects on ketone reactivity. solubilityofthings.com It is more soluble in non-polar organic solvents like hexane (B92381) and toluene (B28343) and less soluble in polar solvents such as water. solubilityofthings.com

Significance in Contemporary Organic Synthesis and Research

This compound and its derivatives are valuable intermediates in the synthesis of more complex organic molecules. solubilityofthings.com Its structural features make it a useful building block in the development of new synthetic methodologies and the construction of target molecules with potential applications in various fields. solubilityofthings.comiau.ir Research involving this ketone often focuses on developing novel catalytic systems and optimizing reaction conditions for selective transformations. nih.gov

Overview of Key Research Areas Pertaining to this compound and its Analogues

Current research involving this compound and its analogues spans several key areas:

Catalytic Transformations: Studies have explored the use of various catalysts, including those based on palladium and copper, to achieve specific chemical modifications of the molecule. For instance, research has demonstrated the conversion of cyclohexyl(phenyl)methanone into meta-carbonyl phenols using a copper-catalyzed system. nih.gov

Photochemical Reactions: The photochemical properties of ketones like this compound are an active area of investigation. evitachem.com These properties are relevant in the context of UV-curable coatings and inks where similar ketone structures can act as photoinitiators. guidechem.com

Synthesis of Analogues and Derivatives: The synthesis of analogues with modified cycloalkyl or phenyl rings is a significant research direction. nih.govvulcanchem.comnih.gov These analogues are instrumental in structure-activity relationship studies and in the development of new compounds with desired properties. For example, the synthesis of 4-phenylpiperidine-2-carboxamide analogues from cyclohexyl- or phenyl-containing fragments has been explored for their potential as allosteric modulators. nih.gov

Biocatalysis: The enantioselective reduction of ketones to their corresponding chiral alcohols is a key transformation in organic synthesis. Research has shown that microorganisms can be effective biocatalysts for the reduction of compounds like cyclohexyl(phenyl)methanone to produce optically active alcohols, which are valuable building blocks for pharmaceuticals. researchgate.net

Detailed Research Findings

Recent studies have provided valuable insights into the reactivity and potential applications of this compound and related ketones.

One notable area of research is the development of one-pot synthesis methods. A study highlighted a telescopic approach for the synthesis of chemical delivery systems for gamma-aminobutyric acid and its analogues, which resulted in significantly higher yields compared to conventional methods. openmedicinalchemistryjournal.com

In the field of biocatalysis, the fungus Trichothecium sp. has been identified as an effective biocatalyst for the enantioselective bioreduction of acetophenone (B1666503) and its analogues to their corresponding (R)-alcohols with high enantiomeric excesses. researchgate.net Similarly, Lactobacillus paracasei BD101 has been successfully used for the bioreduction of cyclohexyl(phenyl)methanone to (S)-cyclohexyl(phenyl)methanol. researchgate.net

Furthermore, the synthesis of various analogues continues to be a fruitful area of research. For instance, the synthesis of meta-carbonyl phenols and anilines from cyclohexyl(phenyl)methanone has been achieved through a copper-catalyzed dehydrogenative aromatization/hydroxylation or amination sequence. nih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₄H₁₈O | |

| Molecular Weight | 202.29 g/mol | |

| Appearance | Colorless oil | rsc.org |

| CAS Number | 2686-57-9 |

Spectroscopic Data of an Analogue: Cyclohexyl(phenyl)methanone

| Spectroscopy | Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.96 – 7.90 (m, 2H), 7.56 – 7.49 (m, 1H), 7.47 – 7.42 (m, 2H), 3.26 (tt, J = 11.4, 3.3 Hz, 1H), 1.92 – 1.81 (m, 4H), 1.78 – 1.69 (m, 1H), 1.55 – 1.45 (m, 2H), 1.44 – 1.34 (m, 2H), 1.31 – 1.22 (m, 1H) | rsc.org |

| ¹³C NMR (125 MHz, CDCl₃) | δ 203.9, 136.4, 132.7, 128.6, 128.3, 45.6, 29.5, 26.0, 25.9 | rsc.org |

Structure

3D Structure

Properties

CAS No. |

6004-52-0 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

cycloheptyl(phenyl)methanone |

InChI |

InChI=1S/C14H18O/c15-14(13-10-6-3-7-11-13)12-8-4-1-2-5-9-12/h3,6-7,10-12H,1-2,4-5,8-9H2 |

InChI Key |

MYLYAKWBAWDOTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Cycloheptyl Phenyl Methanone and Analogues

Fundamental Ketone Reactivity Profiles

The reactivity of cycloheptyl(phenyl)methanone is characteristic of ketones, featuring a polarized carbonyl group where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This inherent polarity dictates its participation in a variety of chemical transformations.

The carbonyl carbon of this compound is susceptible to attack by nucleophiles. In these reactions, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.org If the two groups attached to the carbonyl are not identical, as is the case with this compound, a new stereocenter is created upon nucleophilic addition. libretexts.org The stereochemical outcome of such reactions depends on the direction of nucleophilic attack. In an uncatalyzed reaction in solution, attack from either face of the planar carbonyl group is generally equally probable, leading to a racemic mixture of the two possible stereoisomers. libretexts.org However, steric hindrance can favor attack from the less hindered side. libretexts.org

For instance, the reaction of this compound with a nucleophile (Nu⁻) leads to the formation of a tetrahedral intermediate, which upon protonation yields the corresponding alcohol.

General Nucleophilic Addition Reaction

This compound + Nu⁻ → [Cycloheptyl(phenyl)(Nu)C-O]⁻

[Cycloheptyl(phenyl)(Nu)C-O]⁻ + H⁺ → Cycloheptyl(phenyl)(Nu)C-OH

The presence of the bulky cycloheptyl group and the phenyl group influences the accessibility of the carbonyl carbon to the incoming nucleophile. The trifluorophenyl group, for example, can influence the reactivity of the carbonyl group in nucleophilic addition reactions. cymitquimica.com

This compound can be reduced to form the corresponding alcohol, cycloheptyl(phenyl)methanol, or further to the hydrocarbon, cycloheptyl(phenyl)methane.

Reduction to Alcohol: The reduction of the ketone to an alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Biocatalytic asymmetric reduction of this compound to (S)-cycloheptyl(phenyl)methanol has been successfully demonstrated using whole-cell biocatalysts like Leuconostoc pseudomesenteroides N13 and Lactobacillus paracasei BD101. researchgate.netresearchgate.net These biocatalytic methods can produce the chiral alcohol with high enantiomeric excess and conversion rates. researchgate.netresearchgate.net For example, using L. pseudomesenteroides N13, (S)-cycloheptyl(phenyl)methanol was obtained with 99% enantiomeric excess and 99% conversion. researchgate.net

| Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion Rate (cr) | Yield |

| Leuconostoc pseudomesenteroides N13 | (S)-cyclohexyl(phenyl)methanol | 99% | 99% | 97% (isolated) |

| Lactobacillus paracasei BD101 | (S)-cyclohexyl(phenyl)methanol | >99% | - | 92% |

| Candida magnolia | (S)-cyclohexyl(phenyl)methanol | - | - | - |

Table 1: Biocatalytic Reduction of this compound Analogues. researchgate.netresearchgate.net

Reduction to Hydrocarbon: The complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) to form the corresponding hydrocarbon can be accomplished through methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). libretexts.org The Clemmensen reduction is suitable when the substituents are stable to acidic conditions, while the Wolff-Kishner reduction is preferred for base-stable compounds. libretexts.org Another method involves the conversion of the ketone to a thioketal, which is then desulfurized using Raney nickel. libretexts.org The reduction of primary alcohols and ethers to their corresponding hydrocarbons can also be achieved using triethylsilane (HSiEt₃) in the presence of a catalytic amount of B(C₆F₅)₃. acs.org

Aldol (B89426) Condensation: Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic chemistry. wikipedia.org They involve the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. wikipedia.org In a crossed aldol condensation, two different carbonyl compounds are reacted. wikipedia.org To achieve a selective reaction, one of the carbonyl compounds should not have an α-hydrogen, making it non-enolizable. wikipedia.org In the reaction between an aldehyde and a ketone, the ketone typically acts as the nucleophile. wikipedia.org A one-pot reaction involving a double Michael addition followed by an aldol reaction has been reported to form cyclohexyl derivatives. orientjchem.orgresearchgate.net

Thiosemicarbazone Formation: Ketones like this compound react with thiosemicarbazides in a condensation reaction to form thiosemicarbazones. jsaer.com This reaction is typically carried out by heating an equimolar mixture of the ketone and the thiosemicarbazide (B42300) in a solvent like ethanol, often with an acid catalyst such as glacial acetic acid. jsaer.com The synthesis of cyclohexylphenylketone thiosemicarbazone and cyclohexylphenylketone 4-phenyl-3-thiosemicarbazone has been reported with good yields (81% and 85% respectively) under green chemistry conditions. jsaer.com Thiosemicarbazones are versatile ligands and their formation is a key step in the synthesis of various coordination compounds. researchgate.net

| Reactant 1 | Reactant 2 | Product | Yield |

| Cyclohexylphenylketone | Thiosemicarbazide | Cyclohexylphenylketone thiosemicarbazone | 81% |

| Cyclohexylphenylketone | 4-phenyl-3-thiosemicarbazide | Cyclohexylphenylketone 4-phenyl-3-thiosemicarbazone | 85% |

Table 2: Synthesis of Thiosemicarbazones from Cyclohexylphenylketone. jsaer.com

Rearrangement Reactions

The Baeyer-Villiger oxidation is an organic reaction that converts a ketone into an ester using a peroxyacid or a peroxide as the oxidant. wikipedia.orgorganic-chemistry.org When a cyclic ketone is used, the product is a lactone. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of a Criegee intermediate, which then undergoes a rearrangement. wikipedia.orgnumberanalytics.com

The regioselectivity of the Baeyer-Villiger oxidation of unsymmetrical ketones is determined by the migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orgnumberanalytics.com The group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org The general order of migratory aptitude is: tertiary alkyl > cyclohexyl > secondary alkyl > benzyl (B1604629) > phenyl > primary alkyl > methyl. organic-chemistry.orgadichemistry.comthieme-connect.de Therefore, in the Baeyer-Villiger oxidation of this compound, the cycloheptyl group (a secondary alkyl) is expected to migrate in preference to the phenyl group, leading to the formation of cycloheptyl benzoate.

Migratory Aptitude in Baeyer-Villiger Oxidation organic-chemistry.orgadichemistry.comthieme-connect.destackexchange.com

H > 3°-alkyl > cyclohexyl > 2°-alkyl ≈ Ph > 1°-alkyl > methyl

The stereochemistry of the migrating group is retained during the reaction. wikipedia.org

The Dakin oxidation is a variation of the Baeyer-Villiger oxidation. alfa-chemistry.comwikipedia.org It is an organic redox reaction in which an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate. wikipedia.orgslideshare.net The reaction mechanism involves the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon, followed by an aryl migration to an electron-deficient oxygen atom. wikipedia.org

While this compound itself does not have the required hydroxyl or amino group for a classic Dakin oxidation, the reaction is relevant to its phenyl ketone substructure. If a hydroxyl or amino group were present in the ortho or para position of the phenyl ring, the Dakin oxidation could occur. alfa-chemistry.comorganic-chemistry.orgjk-sci.com In such a case, the phenyl group would migrate, leading to the formation of a phenol (B47542) derivative. The reaction generally works best with electron-rich aromatic aldehydes or ketones. slideshare.net

Reactivity with Nitrogenous Nucleophiles (e.g., Amines, Thiosemicarbazides)

The carbonyl carbon in this compound is electrophilic and serves as a primary site for attack by nitrogenous nucleophiles. Reactions with primary amines and their derivatives, such as thiosemicarbazides, typically proceed via a nucleophilic addition mechanism to form a tetrahedral intermediate, which then undergoes dehydration to yield a C=N double bond.

Reaction with Amines: The reaction of cycloalkyl(phenyl)methanones with amines can lead to various products depending on the reaction conditions. For instance, α-bromo cyclohexyl phenyl ketone, when treated with aliphatic and aromatic amines, can undergo either elimination of hydrogen bromide or condensation. iau.ir At controlled low temperatures, the reaction with methylamine (B109427) leads to the formation of an α-hydroxy imine derivative in good yield. iau.ir

In more complex transformations, cyclohexyl(phenyl)methanone can react with anilines in the presence of a copper catalyst to produce meta-carbonyl anilines. nih.gov This process involves a sophisticated cascade of dehydrogenation, amination, and aromatization, ultimately functionalizing the phenyl ring rather than forming a simple imine at the carbonyl group. nih.gov

Reaction with Thiosemicarbazides: The condensation reaction between a ketone and a thiosemicarbazide is a standard method for synthesizing thiosemicarbazones. dergipark.org.trjsaer.com This reaction is typically carried out by refluxing equimolar amounts of the ketone and the thiosemicarbazide in a solvent like ethanol, often with a catalytic amount of acid. jsaer.com The resulting thiosemicarbazone is a stable compound characterized by the C=N-NH-C(=S)NH- linkage.

For cyclohexyl(phenyl)methanone, the reaction with thiosemicarbazide or its derivatives follows this established pathway to yield the corresponding cyclohexylphenylketone thiosemicarbazone. jsaer.com The reaction proceeds with good yields and is a cornerstone of green chemistry practices by using less hazardous solvents and improving reaction efficiency. jsaer.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

|---|---|---|---|---|

| Cyclohexyl(phenyl)methanone | Thiosemicarbazide | Ethanol (EtOH), Acetic Acid (cat.), Reflux (80°C), 4h | Cyclohexylphenylketone thiosemicarbazone | 81% |

| Cyclohexyl(phenyl)methanone | 4-Phenyl-3-thiosemicarbazide | Ethanol (EtOH), Acetic Acid (cat.), Reflux (80°C), 4h | Cyclohexylphenylketone 4-phenyl-3-thiosemicarbazone | 85% |

Oxidative Transformations and Biotransformation Pathways

The oxidation of this compound can occur at the cycloalkyl ring or through biological catalysts, leading to distinct products.

Research on cyclohexyl(phenyl)methanone has revealed an efficient copper-catalyzed dehydrogenation strategy that results in the exclusive synthesis of meta-carbonyl phenols. nih.gov This transformation involves a cascade process that includes dehydrogenation, allylic hydroxylation, oxidative dehydrogenation, and finally aromatization. nih.gov The initial step is the dehydrogenation of the cyclohexane (B81311) ring, followed by a regioselective hydroxylation at the allylic position. This indicates a high degree of control over which part of the cycloalkyl ring is oxidized. While this specific study used cyclohexyl(phenyl)methanone, the mechanism provides a strong basis for predicting similar regioselective oxidation on the cycloheptyl ring of this compound.

| Catalyst (10 mol%) | Oxidant (10 mol%) | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 90°C | 60h | meta-carbonyl phenol | 6% |

| Cu(OAc)₂ | AgOAc | DMSO | 90°C | 60h | meta-carbonyl phenol | 72% |

Chemical Oxidation Products: The primary product from the copper-catalyzed oxidative transformation of cyclohexyl(phenyl)methanone is the corresponding meta-carbonyl phenol. nih.gov If an amine is introduced into the reaction system instead of water, the corresponding meta-carbonyl aniline (B41778) is formed. nih.gov

Biotransformation Products: Biotransformation studies, primarily involving the reduction of the ketone, have been conducted on cyclohexyl(phenyl)methanone. Several bacterial strains have been screened for their ability to asymmetrically reduce the ketone to its corresponding alcohol. researchgate.netresearchgate.net Notably, Lactobacillus paracasei BD101 and Leuconostoc pseudomesenteroides N13 have been identified as highly effective biocatalysts for this reduction. researchgate.netresearchgate.net The process yields (S)-cyclohexyl(phenyl)methanol with high enantiomeric excess and excellent yields. researchgate.netresearchgate.net This microbial reduction is a key biotransformation pathway, producing a specific chiral alcohol from the prochiral ketone. mdpi.com In some cases, bacterial hydroxylation of the cyclohexyl ring has been observed as a biotransformation pathway for related compounds. researchgate.net Another identified product from the oxidation of the analogue is (1-hydroxycyclohexyl)phenylmethanone. europa.eunih.gov

Stereochemical Aspects and Asymmetric Synthesis of Chiral Cycloalkyl Phenyl Methanols Via Ketone Reduction

Enantioselective Reduction Strategies

The asymmetric reduction of aryl ketones with bulky alkyl groups, such as cycloheptyl(phenyl)methanone, presents a significant stereochemical challenge. Various chemical catalytic systems have been developed to address this, aiming for high yields and excellent enantioselectivity.

One effective method is the enantioselective silane (B1218182) reduction (ESR) using an iridium-based catalyst. An operationally simple protocol has been designed utilizing an air- and moisture-stable [Ir(OMe)(cod)]₂ (cod = 1,5-cyclooctadiene) as a metal catalyst precursor, driven by a chiral hydroxyamide-functionalized azolium salt. scirp.orgscirp.org In this system, the active monodentate IrCl(NHC)(cod) (NHC = N-heterocyclic carbene) complex is generated in situ. scirp.org This catalytic reaction can be performed under ambient, benchtop conditions. The reduction of cyclohexyl(phenyl)methanone, a close structural analogue to the target compound, using this method with (EtO)₂MeSiH as the silane source, yielded the corresponding alcohol with an enantiomeric excess (ee) of 90%. scirp.orgscirp.org

Another approach involves nickel-catalyzed asymmetric 1,2-reduction. While highly effective for a range of α,β-unsaturated ketones using [2.2]paracyclophane-derived oxazole-pyrimidine ligands, the enantioselectivity can be sensitive to the steric bulk of the substituents. dicp.ac.cn For instance, when the α'-substituent on the ketone was changed to a cyclohexyl group, the enantiomeric excess of the resulting alcohol decreased to a moderate 62% ee. dicp.ac.cn This highlights that the steric hindrance of the cycloheptyl group is a critical factor to consider when selecting a catalytic system.

Table 1: Enantioselective Chemical Reduction of Cycloalkyl(phenyl)methanones This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate | Reducing Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Ir(OMe)(cod)]₂ / Chiral Azolium Salt | Cyclohexyl(phenyl)methanone | (EtO)₂MeSiH | 90% | scirp.org, scirp.org |

Biocatalytic Approaches for Chiral Alcohol Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis. The use of whole-cell biocatalysts or isolated enzymes for the reduction of prochiral ketones offers high enantioselectivity under mild, environmentally friendly conditions. sci-hub.se

For the asymmetric reduction of bulky substrates like cycloalkyl(phenyl)methanones, whole-cell biocatalysts, particularly from lactic acid bacteria, have proven to be highly effective. nih.govresearchgate.net These biocatalytic reductions are noted for producing chiral carbinols with high to excellent selectivity and good yields. sci-hub.se While chemical catalysis for the reduction of cyclohexyl(phenyl)methanone is common, biocatalytic routes have been comparatively rare but have recently demonstrated significant success, in some cases surpassing chemical methods in enantiomeric purity. researchgate.netresearchgate.net

Detailed screening studies of various bacterial strains have identified specific biocatalysts that are exceptionally proficient at reducing bulky ketones. In a study screening ten different bacterial strains for the reduction of cyclohexyl(phenyl)methanone, Lactobacillus paracasei BD101 was identified as the most successful biocatalyst. nih.gov This strain demonstrated high enantioselectivity and conversion rates. nih.gov The preparative scale asymmetric reduction of cyclohexyl(phenyl)methanone using whole cells of L. paracasei BD101 resulted in the synthesis of (S)-cyclohexyl(phenyl)methanol with a 92% yield and an outstanding enantiomeric excess of over 99%. nih.govresearchgate.net This work represents the first effective synthesis of (S)-cyclohexyl(phenyl)methanol on a preparative scale using L. paracasei BD101, ultimately producing 5.602 grams of the highly pure enantiomer. nih.govresearchgate.net

Another effective biocatalyst, Leuconostoc pseudomesenteroides N13, has also been successfully employed for the same transformation, yielding (S)-cyclohexyl(phenyl)methanol with 99% ee and 99% conversion under optimized conditions. researchgate.net These examples underscore the potential of specific microbial strains as important biocatalysts in the asymmetric reduction of sterically demanding substrates. nih.govresearchgate.net

Optimization of Enantiomeric Excess in Stereoselective Transformations

Achieving maximum enantiomeric excess and reaction conversion in biocatalytic reductions requires the systematic optimization of various reaction parameters. The efficiency of whole-cell catalysts like L. paracasei and L. pseudomesenteroides is markedly influenced by factors such as pH, temperature, incubation time, and agitation speed. researchgate.netresearchgate.netbohrium.com

For the bioreduction of cyclohexyl(phenyl)methanone by L. paracasei BD101 and other related ketones, these parameters were carefully studied to maximize both conversion and enantioselectivity. nih.govbohrium.com For example, in the reduction of a similar substrate by L. paracasei BD101, optimal conditions were identified as pH 6.0, a temperature of 30°C, an incubation time of 48 hours, and an agitation speed of 150 rpm. bohrium.com

To enhance the efficiency of this process, mathematical optimization strategies have been employed. A distance-based design-focused optimization model was used to determine the ideal conditions for the reduction of cyclohexyl(phenyl)methanone by Leuconostoc pseudomesenteroides N13. researchgate.net This model predicted optimal conditions of pH=6.46, temperature=30°C, an incubation period of 72 hours, and an agitation speed of 199 rpm, which were predicted to yield 99% ee and a 98.46% conversion rate. researchgate.net A subsequent validation experiment confirmed that (S)-cyclohexyl(phenyl)methanol could be obtained with 99% ee and 99% conversion under these conditions. researchgate.net Similarly, a modified distance optimization method was applied to the bioreduction of a related ketone, successfully identifying conditions that led to >99% ee and >99% conversion. researchgate.net These optimization studies are crucial for transitioning biocatalytic processes from laboratory discovery to efficient, gram-scale production. researchgate.netresearchgate.net

Table 2: Optimized Biocatalytic Reduction of Cyclohexyl(phenyl)methanone This table is interactive. You can sort and filter the data.

| Biocatalyst | Product | Optimized Conditions | Conversion | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Lactobacillus paracasei BD101 | (S)-cyclohexyl(phenyl)methanol | Systematically Optimized | High | 92% | >99% | nih.gov, researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization of Cycloheptyl Phenyl Methanone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For cycloheptyl(phenyl)methanone, ¹H and ¹³C NMR provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the cycloheptane (B1346806) ring.

Aromatic Region: The protons on the phenyl group typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the adjacent carbonyl group. The ortho-protons (adjacent to the carbonyl group) are expected to be the most deshielded and may appear as a multiplet around 7.9 ppm. The meta- and para-protons would likely resonate at slightly higher fields, between 7.4 and 7.6 ppm.

Aliphatic Region: The protons on the cycloheptane ring will appear in the upfield region (δ 1.5-3.5 ppm). The single proton on the carbon alpha to the carbonyl group (the methine proton) is expected to be the most downfield of the aliphatic protons due to the electron-withdrawing effect of the carbonyl group, likely appearing as a multiplet. The remaining twelve protons on the other six carbons of the cycloheptane ring would appear as a series of complex, overlapping multiplets.

While specific, experimentally verified ¹H NMR data for this compound is not widely published, data from analogous compounds such as cyclopentyl phenyl ketone and cyclohexyl phenyl ketone can provide insight into the expected chemical shifts.

¹H NMR Data for Analogous Compounds

| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) |

|---|---|---|

| Cyclopentyl Phenyl Ketone | 7.95-7.92 (m, 2H), 7.55-7.40 (m, 3H) | 3.75-3.65 (m, 1H), 2.0-1.6 (m, 8H) |

This table presents typical ¹H NMR chemical shift ranges for analogous compounds to illustrate expected values.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cycloheptane ring.

Carbonyl Carbon: The carbonyl carbon (C=O) is highly deshielded and is expected to have a chemical shift in the range of δ 195-210 ppm. libretexts.org

Aromatic Carbons: The carbons of the phenyl ring typically resonate between δ 120-140 ppm. The carbon attached to the carbonyl group (ipso-carbon) will have a distinct chemical shift, as will the ortho, meta, and para carbons. libretexts.org

Aliphatic Carbons: The carbons of the cycloheptane ring will appear in the upfield region, generally between δ 20-50 ppm. The carbon alpha to the carbonyl group will be the most downfield of the aliphatic signals.

As with ¹H NMR, specific experimental data for this compound is scarce. Below is a table of ¹³C NMR data for related compounds.

¹³C NMR Data for Analogous Compounds

| Compound | Carbonyl C (ppm) | Aromatic C (ppm) | Aliphatic C (ppm) |

|---|---|---|---|

| Cyclopentyl Phenyl Ketone | ~203 | ~137 (ipso), 132 (para), 128 (ortho/meta) | ~46 (alpha-C), ~30, ~26 |

This table presents typical ¹³C NMR chemical shift ranges for analogous compounds to illustrate expected values.

Dynamic NMR Spectroscopy for Conformational Dynamics

The seven-membered cycloheptane ring is conformationally flexible, existing in an equilibrium between several low-energy conformations, such as the twist-chair and twist-boat. Dynamic NMR spectroscopy is a powerful technique used to study these conformational dynamics. semanticscholar.orgnih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the cycloheptane ring protons or carbons.

At room temperature, the interchange between different conformations is typically fast on the NMR timescale, resulting in averaged signals. As the temperature is lowered, this interchange slows down. At a certain temperature, known as the coalescence temperature, the signals for individual conformations may become resolved. From the analysis of these temperature-dependent spectra, the energy barriers for conformational interchange can be calculated, providing valuable insight into the dynamic behavior of the cycloheptane ring in this system.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For this compound (C₁₄H₁₈O), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (202.29 g/mol ). The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. Key expected fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the cycloheptyl ring is a common fragmentation pathway for ketones. This can lead to two primary fragment ions:

The benzoyl cation [C₆H₅CO]⁺ at m/z 105. This is often a very intense, or even the base peak, due to its stability.

The cycloheptyl cation [C₇H₁₃]⁺ at m/z 97.

Cleavage within the Cycloheptyl Ring: The molecular ion or subsequent fragment ions can undergo further fragmentation through the loss of neutral alkene fragments (e.g., ethene, propene) from the cycloheptane ring.

McLafferty Rearrangement: If a gamma-hydrogen is available on the cycloalkyl ring, a McLafferty rearrangement could occur, leading to the elimination of a neutral alkene and the formation of a characteristic radical cation.

The analysis of these fragment ions allows for the confirmation of the compound's structure.

Expected Key EI-MS Fragments

| m/z | Identity |

|---|---|

| 202 | Molecular Ion [C₁₄H₁₈O]⁺· |

| 105 | Benzoyl cation [C₆H₅CO]⁺ |

| 97 | Cycloheptyl cation [C₇H₁₃]⁺ |

This table lists the expected major fragments in the EI-MS spectrum of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and large biomolecules. However, its application to non-polar compounds like this compound requires specific conditions. For ketones, ESI-MS analysis can be achieved through derivatization to introduce a charged group, enhancing ionization efficiency.

Predicted ESI-MS Data for this compound:

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 203.1430 |

| [M+Na]⁺ | 225.1249 |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique suitable for non-volatile and thermally unstable compounds. In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms, typically xenon or argon. This process leads to the desorption and ionization of the analyte molecules.

For a compound like this compound, FAB-MS would be expected to produce a prominent protonated molecular ion peak, [M+H]⁺. Due to the "soft" nature of this ionization method, fragmentation is generally limited, which helps in the clear determination of the molecular weight. The choice of the matrix is crucial as it can influence the degree of fragmentation. While specific FAB-MS data for this compound is not documented, the technique is well-suited for the analysis of ketones and other organic molecules, often yielding clear molecular ion species.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated in a gas chromatograph before being introduced into the mass spectrometer for ionization and detection. The most common ionization method used in GC-MS is electron ionization (EI), which is a high-energy process that results in extensive fragmentation of the molecule.

The mass spectrum of an aromatic ketone like this compound would be expected to show a distinct fragmentation pattern. A prominent peak would likely correspond to the benzoyl cation (C₆H₅CO⁺) at m/z 105, resulting from the cleavage of the bond between the carbonyl group and the cycloheptyl ring. whitman.edu Another significant fragment would be the phenyl cation (C₆H₅⁺) at m/z 77. whitman.edu The molecular ion peak (M⁺) may also be observable.

Predicted Major Fragments in the GC-MS Spectrum of this compound:

| Fragment Ion | Structure | Predicted m/z |

|---|---|---|

| Benzoyl cation | [C₆H₅CO]⁺ | 105 |

| Phenyl cation | [C₆H₅]⁺ | 77 |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-TOF-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is particularly useful for the analysis of non-volatile and thermally labile compounds. For a relatively non-polar compound such as this compound, reversed-phase LC would be the method of choice for separation.

The use of a Time-of-Flight (TOF) mass analyzer provides high mass accuracy, enabling the determination of the elemental composition of the detected ions. In the context of this compound, LC-MS would likely be used with a soft ionization technique like ESI or Atmospheric Pressure Chemical Ionization (APCI). The resulting mass spectrum would be expected to show a strong signal for the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments could then be performed to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule based on the absorption of infrared radiation. For ketones, the most characteristic absorption is the strong C=O stretching vibration. In aromatic ketones, this peak is typically found at a lower frequency compared to aliphatic ketones due to conjugation with the aromatic ring. spectroscopyonline.com

For this compound, the IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch in the region of 1685-1665 cm⁻¹. wpmucdn.com Additionally, the spectrum would exhibit C-H stretching vibrations for the aromatic ring (around 3100-3000 cm⁻¹) and the cycloheptyl group (below 3000 cm⁻¹). The C-C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region. spectroscopyonline.com

Predicted IR Absorption Bands for this compound:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1685-1665 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Aromatic ketones typically exhibit two main absorption bands: a strong π → π* transition at a shorter wavelength and a weaker n → π* transition at a longer wavelength. jove.com

For this compound, the π → π* transition, associated with the benzoyl chromophore, is expected to appear around 240-250 nm. The n → π* transition, which is formally forbidden and thus of lower intensity, would likely be observed in the region of 300-330 nm. The exact positions of these bands can be influenced by the solvent used for the analysis.

X-ray Diffraction Studies

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide precise information about its molecular structure, including bond lengths, bond angles, and the conformation of the cycloheptyl ring.

While no specific crystallographic data for this compound is currently available, it is expected that the molecule would adopt a conformation that minimizes steric strain. The relative orientation of the phenyl and cycloheptyl groups with respect to the carbonyl moiety would be a key structural feature. The packing of the molecules in the crystal lattice would be governed by intermolecular interactions, such as van der Waals forces. The determination of the crystal structure would be invaluable for understanding the solid-state properties of this compound.

Single Crystal X-ray Crystallography for Structural Elucidation

A comprehensive search of scientific databases did not yield any published single crystal X-ray crystallography studies for this compound. Consequently, detailed crystallographic data, such as unit cell parameters (a, b, c, α, β, γ), space group, and crystal system, are not available. Structural elucidation through this definitive technique has not been publicly reported.

Conformational Analysis Derived from Crystal Structures

As no crystal structure data has been published for this compound, a conformational analysis based on experimental crystallographic evidence cannot be provided. Such an analysis would typically describe the specific puckering of the cycloheptyl ring and the relative orientation of the phenyl group with respect to the ketone moiety in the solid state.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Solid State

Without a determined crystal structure, a definitive analysis of the intermolecular interactions present in the solid state of this compound is not possible. Investigations into potential hydrogen bonding, π-π stacking, or other non-covalent interactions that govern the crystal packing have not been reported in the literature.

Elemental Analysis (EA)

Specific reports detailing the experimental results of elemental analysis (EA) for this compound, which would confirm its elemental composition (Carbon, Hydrogen, Oxygen), were not found in the reviewed literature. While theoretical percentages can be calculated from its molecular formula (C₁₄H₁₈O), experimentally determined values from synthesized and purified samples are not publicly documented.

Computational Chemistry and Molecular Modeling of Cycloheptyl Phenyl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of a molecule. researchgate.net These ab initio methods solve approximations of the Schrödinger equation to determine molecular properties from first principles. lsu.edu

For Cycloheptyl(phenyl)methanone, a typical approach involves geometry optimization using a functional like B3LYP and a basis set such as 6-311++G(d,p). researchgate.net From this, key electronic properties and reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Other calculated parameters help to quantify reactivity. Chemical potential (µ) describes the tendency of electrons to escape from the system, while chemical hardness (η) measures the resistance to change in electron distribution. The global electrophilicity index (ω) provides insight into the molecule's propensity to act as an electrophile. researchgate.net These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the understanding of the molecule's reaction mechanisms.

| Parameter | Value (Gas Phase) | Value (Aqueous Phase) | Description |

|---|---|---|---|

| HOMO Energy | -6.5 eV | -6.3 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | -1.4 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | 4.9 eV | Indicator of chemical stability and reactivity. |

| Chemical Hardness (η) | 2.65 eV | 2.45 eV | Resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | 1.5 eV | 1.7 eV | Propensity of the molecule to accept electrons. |

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a small molecule ligand, such as this compound, might interact with the binding site of a target protein. mdpi.comijper.org

The process involves placing the ligand into the active site of a receptor and evaluating its binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores typically indicating a more favorable interaction. scienceopen.com The simulation explores various conformations and orientations of the ligand within the binding site, identifying the most stable binding modes. Analysis of these docked poses reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. thieme-connect.de

For this compound, docking studies could be performed against various enzymes or receptors to screen for potential biological activity. For example, based on studies of similar phenyl ketone structures, it could be docked against targets like monoacylglycerol lipase (B570770) (MAGL) or cyclooxygenase (COX) enzymes to predict its potential as an inhibitor. thieme-connect.denih.gov The results would provide a binding score and a detailed view of its interaction with key amino acid residues in the active site.

| Protein Target | PDB ID | Binding Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -7.8 | Tyr385, Arg120, Val523 |

| Monoacylglycerol Lipase (MAGL) | 3HJU | -7.2 | Ser122, Leu175, Ile179 |

| Human Mitochondrial BCATm | 2A1H | -6.9 | Phe65, Trp121, Leu150 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Behavior

While docking provides a static picture of molecular interactions, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the motion of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the system evolves. mdpi.com This technique is invaluable for analyzing the conformational flexibility of molecules and the stability of ligand-protein complexes.

For this compound, MD simulations can be used to explore the conformational landscape of the seven-membered cycloheptyl ring. Unlike smaller rings, the cycloheptane (B1346806) system is highly flexible and can adopt several low-energy conformations, such as the chair, boat, twist-chair, and twist-boat forms. researchgate.net An MD simulation, performed in an explicit solvent like water to mimic physiological conditions, would reveal the transitions between these conformers and their relative populations at a given temperature. wustl.edu

Furthermore, if this compound is docked into a protein, an MD simulation of the entire complex can assess the stability of the binding pose predicted by docking. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can determine if the ligand remains stably bound in the active site or if it dissociates. mdpi.com

| Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Twist-Chair | 0.00 | ~99% |

| Chair | 1.4 | ~1% |

| Twist-Boat | 2.1 | <0.1% |

| Boat | 2.7 | <0.1% |

Structure-Based Computational Design and Optimization

The insights gained from docking and MD simulations can be leveraged for structure-based computational design. This process involves modifying a lead compound to improve its binding affinity, selectivity, or other pharmacological properties. nih.gov Starting with the this compound scaffold, computational methods can guide the rational design of new, more potent derivatives.

By analyzing the docked pose of this compound, chemists can identify opportunities for optimization. For instance, if a region of the binding pocket is unoccupied, the scaffold could be modified to include a functional group that forms an additional favorable interaction, such as a hydrogen bond with a nearby residue. Conversely, if a part of the molecule causes a steric clash, it can be altered or removed. This iterative process of in silico design, docking, and evaluation allows for the rapid exploration of a chemical space to identify promising new compounds before committing to chemical synthesis. fu-berlin.de For example, modifying the substitution pattern on the phenyl ring or altering the size and composition of the cycloalkyl ring could lead to derivatives with enhanced biological activity.

Applications of Cycloheptyl Phenyl Methanone in Advanced Organic Synthesis and Materials Science

Role as Key Synthetic Intermediates

The primary recognized role of Cycloheptyl(phenyl)methanone is as an intermediate in organic synthesis. Its structure, combining an aromatic phenyl ring and a non-aromatic, saturated cycloheptyl ring, provides a versatile scaffold for further chemical modifications.

The synthesis of this compound itself highlights its position as a precursor. A notable method for its preparation involves a microwave irradiation-promoted, metal-free alkylation of aldehydes. This reaction activates the C(sp3)−H bonds of cycloheptane (B1346806), allowing it to couple with benzaldehyde (B42025).

In a study focused on developing sustainable synthetic approaches, this compound was synthesized from benzaldehyde and cycloheptane using di-tert-butyl peroxide (TBP) as an initiator under microwave irradiation. This method provides a direct way to form the ketone, which can then be isolated and used in subsequent synthetic steps. The reaction demonstrates the utility of cycloheptane as a building block and establishes a pathway to access this particular ketone intermediate.

Table 1: Synthesis of this compound via Microwave-Assisted C-H Activation

| Reactant 1 | Reactant 2 | Initiator | Conditions | Product | Yield |

|---|

This table is based on data from a study on the metal-free alkylation of aldehydes.

The molecular architecture of this compound makes it a suitable scaffold for developing new compounds. The cycloheptyl ring can adopt various conformations, and both the aliphatic ring and the aromatic ring offer sites for further functionalization. While specific examples of extensive drug development campaigns using this exact scaffold are not widely published, its structure is analogous to other cycloalkyl-aryl ketones that are of interest in medicinal chemistry. The ketone functional group itself is a key reactive site, allowing for transformations such as reduction to an alcohol, conversion to an imine, or use in olefination reactions, thereby enabling the generation of a diverse library of new chemical entities built upon the cycloheptyl-phenyl-methanone framework.

Catalysis and Catalyst Development

Currently, there is no available research in peer-reviewed literature detailing the specific application of this compound in the field of catalysis, either as a catalyst, a ligand for a metal catalyst, or as a substrate in a novel catalytic reaction.

Applications in the Synthesis of Crosslinked Compounds

There is no information available in scientific literature regarding the use of this compound in the synthesis of crosslinked compounds or polymers. Its analogs, particularly (1-hydroxycyclohexyl)phenyl-methanone, are well-known photoinitiators used in UV-curable formulations to create crosslinked polymer networks. However, this application has not been documented for this compound itself.

Utilization as Analytical Reference Standards

This compound is not currently listed as a certified reference material (CRM) or analytical standard by major suppliers or metrology institutes. While its analogs like Cyclopentyl(phenyl)methanone are available as certified reference materials for use in quality control and analytical testing, this compound does not appear to be utilized for this purpose based on available documentation.

Structure Reactivity and Structure Property Relationships in Cycloheptyl Phenyl Methanone Systems

Influence of Cycloalkyl Ring Size on Reactivity and Conformation

The size of the cycloalkyl ring in cycloalkyl(phenyl)methanones has a profound impact on both the molecule's ground-state conformation and its chemical reactivity. This is largely due to variations in ring strain, which includes angle strain, torsional (Pitzer) strain, and transannular strain (non-bonded interactions across the ring).

Compared to its smaller counterparts, such as cyclopentyl and cyclohexyl ketones, the seven-membered ring of cycloheptyl(phenyl)methanone possesses a higher degree of conformational flexibility. While cyclohexanone (B45756) predominantly exists in a stable chair conformation, cycloheptanone (B156872) and its derivatives exist as a dynamic equilibrium of several low-energy conformations, most notably the twist-chair and chair forms. The transition between these conformations requires relatively low energy. researchgate.net This flexibility influences how the molecule interacts with reactants.

The reactivity of cyclic ketones is also a function of ring size. One way this manifests is in photochemical reactions, such as the Norrish Type-I cleavage, where the ring strain can facilitate ring-opening pathways. nih.gov For instance, the ring strain energy increases significantly from cyclohexanone to cyclopentanone and is even more pronounced in smaller rings like cyclobutanone. nih.gov While specific strain energy for cycloheptanone is not as high as for cyclobutane, the minimization of transannular interactions becomes a dominant factor in its conformational preferences and reactivity. researchgate.netresearchgate.net

Another aspect of reactivity influenced by ring size is keto-enol tautomerism. Studies on cyclic 2-nitroalkanones have shown that the relative enol content varies with ring size, with the six-membered ring showing a higher enol content than the seven-membered ring in cyclohexane (B81311). nih.gov This suggests differences in the stability of the enol form, which can affect reactions proceeding through an enol or enolate intermediate.

| Cyclic Ketone | Common Conformation(s) | Relative Ring Strain Energy (kJ/mol) | Key Reactivity Factors |

|---|---|---|---|

| Cyclopentanone | Envelope, Twist | ~41 | Moderate ring strain influences photochemical ring-opening. nih.gov |

| Cyclohexanone | Chair | ~29 | Low ring strain; reactivity is governed by well-defined axial/equatorial positions. nih.gov |

| Cycloheptanone | Twist-Chair, Chair | Lower than smaller rings, but subject to transannular strain | High conformational flexibility; minimization of transannular interactions is critical. researchgate.net |

Effects of Phenyl Substituents on Chemical Transformations

Substituents on the phenyl ring of this compound can significantly alter the electronic properties of the carbonyl group, thereby influencing the rates and pathways of chemical transformations. The nature of the substituent (electron-donating or electron-withdrawing) and its position (ortho, meta, or para) are critical.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), such as methoxy (-OCH₃) or methyl (-CH₃), increase electron density, making the carbonyl carbon less electrophilic and slowing down nucleophilic addition reactions.

The position of the substituent also plays a crucial role.

Para-substituents exert their electronic influence primarily through resonance and inductive effects, leading to predictable changes in reactivity.

Meta-substituents primarily operate through inductive effects.

Ortho-substituents can have more complex effects. In addition to electronic effects, they can introduce steric hindrance, which may impede the approach of a reactant to the carbonyl center. Studies on substituted benzils have shown that ortho-substituents can have a more significant impact on the electronic state and photophysical properties compared to para-substituents. nih.gov This is due to both steric and electronic interactions that can alter the conformation and energy levels of the molecule. nih.gov

These electronic modifications can influence a wide range of reactions, from simple nucleophilic additions to more complex processes like hydrolysis of related ester compounds, where substituent effects have been systematically studied. researchgate.net

| Substituent Type | Position | Electronic Effect | Predicted Effect on Reaction Rate | Example Group |

|---|---|---|---|---|

| Electron-Donating (EDG) | Para | +I, +R | Decrease | -OCH₃ |

| Electron-Withdrawing (EWG) | Para | -I, -R | Increase | -NO₂ |

| Electron-Donating (EDG) | Meta | +I | Slight Decrease | -CH₃ |

| Electron-Withdrawing (EWG) | Meta | -I, -R | Increase | -CN |

| Electron-Withdrawing (EWG) | Ortho | -I, Steric Hindrance | Variable (Increase due to electronics, Decrease due to sterics) | -F, -CF₃ nih.gov |

Conformational Effects on Stereoselectivity and Reaction Outcomes

The flexible nature of the cycloheptyl ring has significant consequences for the stereoselectivity of reactions at the adjacent carbonyl group. Because the two faces of the carbonyl plane (diastereotopic faces) are not equivalent in a non-planar ring system, the approach of a nucleophile can be biased towards one face over the other. This preference is determined by the ground-state conformation of the ketone.

For reactions involving highly reactive nucleophiles, the stereochemical outcome is often dictated by the approach of the nucleophile to the most accessible face of the most stable ground-state conformation of the ketone. nih.gov The reaction is so fast that it occurs before the molecule can change its conformation. nih.gov Therefore, high stereoselectivity can be achieved if the ketone is conformationally biased and presents sterically distinct faces. nih.gov

In the context of seven-membered rings, nucleophilic attack is often highly stereoselective because the preferred reaction pathway leads to a product conformation that minimizes transannular interactions. researchgate.net This is a key difference compared to reactions on more rigid six-membered rings, where product stability is often governed by avoiding 1,3-diaxial interactions. The high diastereoselectivity observed in reactions of chiral seven-membered-ring enolates further underscores this principle, where steric and torsional interactions guide the approach of electrophiles. researchgate.net

The specific conformation of the cycloheptyl ring (e.g., twist-chair) will dictate the trajectory of nucleophilic attack. For example, one conformation might present a pseudo-axial and a pseudo-equatorial pathway for the incoming nucleophile. Steric hindrance from the phenyl group and the hydrogen atoms across the ring will typically favor one of these trajectories, leading to a major diastereomer as the product.

Q & A

Advanced Research Questions

How can computational chemistry methods resolve electronic and geometric properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize molecular geometry, predict frontier orbitals (HOMO-LUMO gaps for reactivity insights), and simulate IR/NMR spectra. Key steps:

Geometry Optimization : Minimize energy using Gaussian or ORCA software.

Electronic Analysis : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

Spectroscopic Validation : Compare computed vs. experimental IR carbonyl stretches (~1680 cm⁻¹) to validate accuracy .

Q. Table 2: Computational Parameters

| Software | Basis Set | Key Outputs |

|---|---|---|

| Gaussian 16 | 6-31G* | HOMO-LUMO gap, dipole moment |

| ORCA 5.0 | def2-TZVP | Solvation effects (COSMO model) |

How do polymorphic forms of this compound influence its photophysical properties?

Polymorphism alters emission spectra and mechanochromic behavior. Experimental approaches:

Crystallization Screening : Use solvent vapor diffusion (e.g., chloroform/hexane) to isolate polymorphs.

X-ray Diffraction : Resolve crystal packing (e.g., π-π stacking vs. van der Waals dominance).

Photoluminescence : Compare emission maxima (λem) under UV (365 nm) for different polymorphs. For example, a blue shift may indicate tighter packing .

Case Study : A related compound, Py-BP-PTZ, showed 80 nm emission shifts between polymorphs, attributed to conformational flexibility in the methanone backbone .

How can contradictions in biological activity data for this compound derivatives be resolved?

Discrepancies often arise from impurity profiles or assay conditions. Mitigation strategies:

Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to rule out non-specific effects.

Control Experiments : Include structurally similar inert analogs (e.g., phenylacetone) to isolate methanone-specific activity .

Example : Antimicrobial studies of (5-chlorothiophen-2-yl) analogs showed conflicting MIC values; reproducibility improved with standardized broth microdilution (CLSI guidelines) and controlled inoculum size .

Data Contradiction Analysis

Table 3: Common Data Conflicts and Solutions

| Conflict Type | Resolution Strategy | Reference |

|---|---|---|

| Variable biological IC₅₀ | Standardize cell lines (e.g., HepG2 vs. MCF7) | |

| Divergent synthetic yields | Optimize catalyst activation (e.g., AlCl₃ drying) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.